2-[(4-chloro-3-methylphenoxy)methyl]-1,3-benzothiazole
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Overview
Description
2-[(4-chloro-3-methylphenoxy)methyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring, which is fused with a phenoxy group substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloro-3-methylphenoxy)methyl]-1,3-benzothiazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and 2-aminothiophenol.
Formation of Intermediate: The 4-chloro-3-methylphenol is reacted with formaldehyde to form 4-chloro-3-methylphenoxymethyl alcohol.
Cyclization: The intermediate is then subjected to cyclization with 2-aminothiophenol under acidic conditions to form the benzothiazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be carried out in polar solvents like dimethyl sulfoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted phenoxy derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated potential anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-chloro-3-methylphenoxy)methyl]-1,3-benzothiazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, disrupting their normal function.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation, particularly in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methylphenoxyacetic acid
- 2,4-dichlorophenoxyacetic acid
- 2,4,5-trichlorophenoxyacetic acid
Uniqueness
2-[(4-chloro-3-methylphenoxy)methyl]-1,3-benzothiazole is unique due to the presence of both the benzothiazole ring and the phenoxy group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(4-chloro-3-methylphenoxy)methyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNOS/c1-10-8-11(6-7-12(10)16)18-9-15-17-13-4-2-3-5-14(13)19-15/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVOAULIAJGYSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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